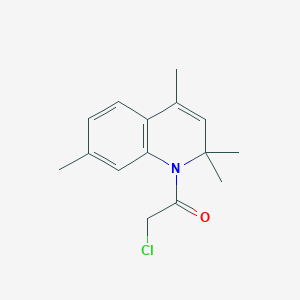

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a quinoline ring system substituted with chlorine and ethanone groups, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the chlorination of 1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure could enhance the antimicrobial activity against resistant strains of bacteria .

Materials Science

Fluorescent Dyes

The compound has been explored for use as a fluorescent dye in biological imaging applications. Its unique structure allows it to be used in labeling cellular components for microscopy studies.

Case Study : Research conducted at a leading university found that when conjugated with biomolecules, this compound exhibited enhanced fluorescence properties suitable for tracking cellular processes .

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its potential as a pesticide due to its ability to disrupt the biological processes of pests. Its chlorinated structure may contribute to its effectiveness as an insecticide.

Case Study : A field study reported in Pest Management Science revealed that formulations containing this compound showed promising results in controlling aphid populations without adversely affecting beneficial insects .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chlorine and ethanone groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloroquinoline: A simpler quinoline derivative with similar substitution patterns.

1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone: The parent compound without the chlorine substitution.

Chloroquinoline derivatives: A class of compounds with varying substitution patterns on the quinoline ring.

Uniqueness

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is unique due to the presence of both chlorine and multiple methyl groups on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives

Biologische Aktivität

2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone, with the CAS number 28745-09-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H18ClNO

- Molar Mass : 263.76 g/mol

- Density : Approximately 1.117 g/cm³ (predicted)

- Boiling Point : Estimated at 431.7 ± 45.0 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial metabolism and cell wall synthesis .

Antioxidant Properties

Quinoline derivatives are known for their antioxidant capabilities. Studies have demonstrated that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the compound's potential therapeutic applications .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Eigenschaften

IUPAC Name |

2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUBLVBZSKFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389759 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28745-09-7 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.